An In-depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2)
An In-depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2), a bifunctional molecule featuring a 4-methoxyphenyl ketone and a terminal nitrile group. Due to its specific substitution pattern, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for pharmacologically active molecules. This document consolidates available chemical data, proposes a robust synthetic pathway, predicts its physicochemical and spectral properties based on analogous structures, and discusses its potential applications in research and development.
Introduction
6-(4-Methoxyphenyl)-6-oxohexanenitrile is a γ-keto nitrile, a class of compounds recognized for their utility as synthetic building blocks. The presence of a ketone carbonyl group and a nitrile group within the same molecule allows for a wide range of chemical transformations. The 4-methoxyphenyl substituent, a common moiety in many biologically active compounds, further enhances its potential in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic endeavors.
Chemical Structure and Properties
The chemical structure of 6-(4-Methoxyphenyl)-6-oxohexanenitrile is characterized by a hexanenitrile backbone with a carbonyl group at the 6-position, attached to a 4-methoxyphenyl ring.
Diagram 1: Chemical Structure of 6-(4-Methoxyphenyl)-6-oxohexanenitrile
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
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Preparation of the Acylating Agent: 6-Chloro-6-oxohexanenitrile can be prepared from adipic acid monomethyl ester by first converting the carboxylic acid to the corresponding acid chloride with thionyl chloride (SOCl₂), followed by reaction of the resulting ester-acid chloride with a cyanide source, and subsequent hydrolysis of the ester and conversion to the acid chloride. A more direct route involves the reaction of adipoyl chloride with a cyanide source under controlled conditions to achieve mono-substitution.
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Friedel-Crafts Acylation:
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To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 6-chloro-6-oxohexanenitrile dropwise. [1] * To this mixture, add a solution of anisole in DCM dropwise, maintaining the temperature at 0 °C. [2] * After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield 6-(4-Methoxyphenyl)-6-oxohexanenitrile.
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Predicted Spectral Data
While experimental spectra for this specific compound are not readily available, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds such as 4'-methoxyacetophenone. [1][3][4][5]
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.9-8.0 and 6.9-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the carbonyl group, and the upfield doublet corresponds to the protons ortho to the methoxy group. [4]* Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons. [4]* Aliphatic Protons: A series of multiplets in the upfield region (approx. δ 1.5-3.0 ppm) corresponding to the methylene groups of the hexanenitrile chain. The protons alpha to the carbonyl group (C5) would be the most downfield (triplet, approx. δ 2.9-3.0 ppm), and the protons alpha to the nitrile group (C2) would also be deshielded (triplet, approx. δ 2.4-2.5 ppm).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, at approximately δ 196-198 ppm. [4]* Nitrile Carbon: A signal around δ 119-121 ppm. [6]* Aromatic Carbons: Signals in the aromatic region (approx. δ 113-164 ppm). The carbon bearing the methoxy group would be the most upfield (approx. δ 163-164 ppm), and the carbon attached to the carbonyl group would be around δ 130 ppm. The two sets of equivalent aromatic CH carbons would appear around δ 130 ppm and δ 113-114 ppm. [4]* Methoxy Carbon: A signal at approximately δ 55-56 ppm. [4]* Aliphatic Carbons: Signals in the upfield region corresponding to the methylene carbons of the chain.
Infrared (IR) Spectroscopy (Predicted)
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C≡N Stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹. [7]* C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone around 1670-1685 cm⁻¹. [8]* C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1260 cm⁻¹. [9]* Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. [8]* Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹. [8]* Aromatic C=C Bending: Overtone bands in the 1660-2000 cm⁻¹ region and in-plane bending vibrations in the 1450-1600 cm⁻¹ region. [4]
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 217.
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Key Fragmentation Patterns:
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A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion, which is a characteristic fragment for 4-methoxybenzoyl compounds. [1][10] * Loss of the butyl nitrile side chain to give the 4-methoxyphenyl radical cation at m/z = 108.
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Cleavage at the α-position to the nitrile group.
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Further fragmentation of the acylium ion (m/z 135) to give a peak at m/z = 107 by loss of CO, and then to m/z = 77 by loss of CH₂O. [11]
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Potential Applications and Reactivity
The bifunctional nature of 6-(4-Methoxyphenyl)-6-oxohexanenitrile makes it a valuable intermediate for various synthetic applications.
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Synthesis of Heterocycles: The γ-keto nitrile moiety is a precursor to a variety of heterocyclic systems. For example, it can undergo cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles which are prevalent scaffolds in medicinal chemistry.
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Precursor for Biologically Active Molecules: The 4-methoxyphenyl group is present in numerous pharmaceuticals. This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. For instance, the ketone can be reduced to an alcohol, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple handles for further functionalization.
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Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional substituents.
Safety and Handling
While a specific safety data sheet for 6-(4-Methoxyphenyl)-6-oxohexanenitrile is not widely available, general laboratory safety precautions for handling chemical intermediates should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-(4-Methoxyphenyl)-6-oxohexanenitrile is a promising chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably predicted based on its structural features and comparison with analogous compounds. The proposed synthetic route via Friedel-Crafts acylation offers a practical method for its preparation. This technical guide serves as a valuable resource for researchers looking to explore the synthetic utility of this versatile molecule.
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